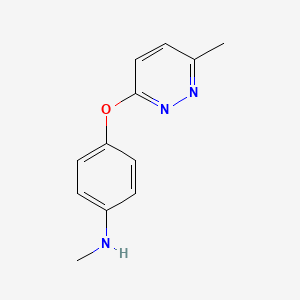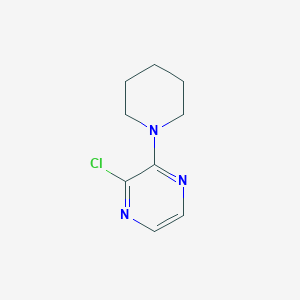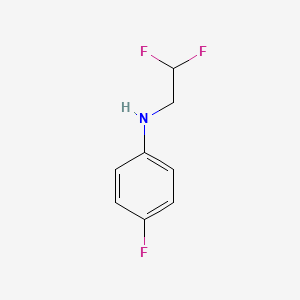
N-(2,2-difluoroethyl)-4-fluoroaniline
概要
説明
N-(2,2-difluoroethyl)-2-fluoroaniline is a chemical compound with the CAS Number: 1178171-38-4 . It has a molecular weight of 175.15 . The compound is stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of 2,2-difluoroethanol, a component of N-(2,2-difluoroethyl)-2-fluoroaniline, can be achieved by reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent to give the corresponding 2,2-difluoroethyl formate or 2,2-difluoroethyl acetate .Molecular Structure Analysis
The Inchi Code for N-(2,2-difluoroethyl)-2-fluoroaniline is 1S/C8H8F3N/c9-6-3-1-2-4-7 (6)12-5-8 (10)11/h1-4,8,12H,5H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
N-(2,2-difluoroethyl)-2-fluoroaniline is a liquid at room temperature . It has a molecular weight of 175.15 . The compound’s Inchi Code is 1S/C8H8F3N/c9-6-3-1-2-4-7 (6)12-5-8 (10)11/h1-4,8,12H,5H2 , which provides a unique identifier for its molecular structure.科学的研究の応用
Fluorine Chemistry in Organic Synthesis
Fluorine's unique properties, such as its small size and high electronegativity, have made it a subject of interest across various fields of science and technology. The integration of fluorine atoms into organic compounds, including N-(2,2-difluoroethyl)-4-fluoroaniline, has led to the development of materials with distinct and often enhanced properties. This is evident in the wide range of applications fluorinated compounds have found in pharmaceuticals, agrochemicals, and material sciences. The exploration of C-F bond formation and activation in fluoroorganic compounds is an active area of research, highlighting the importance of fluorine in designing complex organic molecules with desired functional attributes (Amii & Uneyama, 2009).
Advancements in Fluoromethylation Techniques
The development of new methodologies for the fluoromethylation of carbon-carbon multiple bonds, including those involving this compound, plays a crucial role in synthesizing fluorinated analogs of pharmaceuticals and agrochemicals. Photoredox catalysis, for example, has been utilized to achieve radical fluoromethylation reactions, enabling the creation of fluoromethyl radicals under mild conditions. This approach underscores the significance of fluorinated motifs, such as trifluoromethyl (CF3) and difluoromethyl (CF2H) groups, in enhancing the biological activity and physical properties of organic compounds (Koike & Akita, 2016).
Fluorous Metal-Organic Frameworks for Gas Adsorption
The design and synthesis of fluorous metal−organic frameworks (MOFs) incorporating fluorinated components, such as this compound, demonstrate the potential of fluorinated materials in gas storage and separation technologies. FMOF-1, a notable example, exhibits high adsorption capacities for gases like H2, O2, and N2, attributed to its fluoro-lined channels and cavities. This research highlights the role of fluorinated organic compounds in advancing MOF designs for environmental and energy-related applications (Yang, Wang, & Omary, 2007).
Fluorous Biphasic Systems in Catalysis
Fluorous biphasic systems (FBS) utilize the limited miscibility of fluorinated compounds with non-fluorinated ones to enable efficient catalyst separation in chemical processes. This innovative approach, which can involve compounds like this compound, offers a pathway toward the more sustainable and environmentally friendly application of homogeneous catalysts in industrial processes. The development of FBS highlights the broader implications of fluorine chemistry in creating greener chemical manufacturing protocols (Horváth & Rábai, 1994).
Selective Difluoromethylation Reactions
The selective introduction of fluorine atoms and fluorinated moieties into organic molecules, including structures similar to this compound, is critical in life sciences and material sciences. Difluoromethyl and monofluoromethyl groups, akin to the structural motifs in this compound, are known to impart beneficial properties to molecules, making them valuable in pharmaceuticals and agrochemicals. The development of selective difluoromethylation methods represents a direct and convenient approach to incorporating these functional groups into target molecules, demonstrating the versatility of fluorine in synthetic organic chemistry (Hu, Zhang, & Wang, 2009).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . Hazard statements include H301, H315, H317, H318, H335 . Precautionary statements include P261, P264, P270, P271, P272, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P333+P313, P362, P363, P403+P233, P405, P501 .
将来の方向性
Fluorinated compounds, including N-(2,2-difluoroethyl)-4-fluoroaniline, have important application value in medicinal chemistry, pesticides, functional materials, and other fields . The unique thermoresponsive properties of fluorinated polyacrylamides, such as poly [ N - (2,2-difluoroethyl)acrylamide] (P2F), have been reported . These properties have been proposed for a wide range of biomedical applications, from injectable drug depots to switchable coatings for cell adhesion . This suggests potential future directions for the use of this compound and related compounds in various applications.
作用機序
Target of Action
It’s structurally similar to bexicaserin , which is under investigation for its effects on developmental and epileptic encephalopathy .
Mode of Action
It’s worth noting that compounds with similar structures, such as bexicaserin, have been shown to interact with their targets in specific ways .
Biochemical Pathways
The compound’s structural similarity to bexicaserin suggests potential involvement in similar pathways .
特性
IUPAC Name |
N-(2,2-difluoroethyl)-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4,8,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMQQUKVORNOLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801269964 | |
| Record name | N-(2,2-Difluoroethyl)-4-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1178500-33-8 | |
| Record name | N-(2,2-Difluoroethyl)-4-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1178500-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,2-Difluoroethyl)-4-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,2-difluoroethyl)-4-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




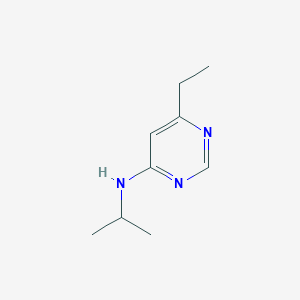
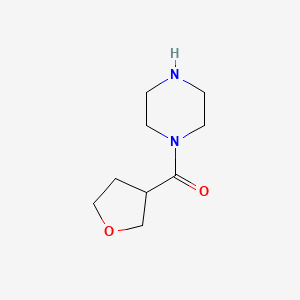

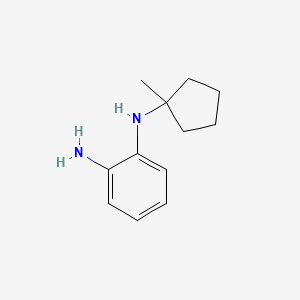

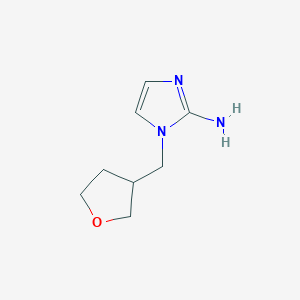
![[6-(4-Chlorophenoxy)pyridin-3-yl]methanol](/img/structure/B1427581.png)
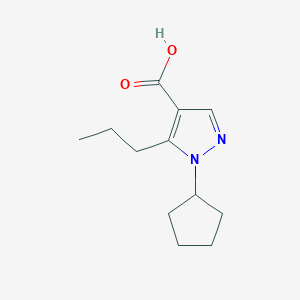

![4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline](/img/structure/B1427584.png)
